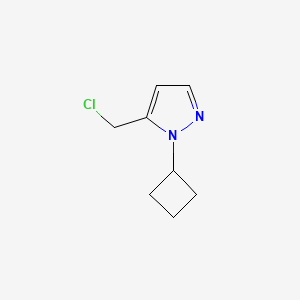

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclobutylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEWFDPWDINFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 1-Cyclobutyl-5-(chloromethyl)pyrazole

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 1-cyclobutyl-5-(chloromethyl)pyrazole , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns (e.g., JAK/BTK kinase inhibitor development).

Part 1: Executive Summary & Structural Significance

1-cyclobutyl-5-(chloromethyl)pyrazole (CAS: 2137752-38-4) is a bifunctional electrophilic scaffold. It features a pharmacologically privileged pyrazole core substituted with a steric cyclobutyl group at the

-

Medicinal Utility: The cyclobutyl group provides significant lipophilic bulk (

character) without the rotational entropy penalty of linear alkyl chains, optimizing the "magic methyl" effect in protein binding pockets. -

Synthetic Utility: The chloromethyl group serves as a highly reactive "warhead" for

derivatization, allowing the rapid attachment of nucleophilic pharmacophores (amines, thiols, phenols).

Part 2: Physicochemical Profile

The following data aggregates calculated and vendor-verified properties essential for formulation and ADME prediction.

Table 1: Core Physicochemical Parameters[1]

| Property | Value | Context/Implication |

| Molecular Formula | -- | |

| Molecular Weight | 170.64 g/mol | Fragment-like; suitable for LEL (Ligand Efficiency) optimization. |

| CAS Number | 2137752-38-4 | Key identifier for sourcing. |

| cLogP (Lipophilicity) | ~1.82 | Moderately lipophilic; good membrane permeability potential. |

| TPSA | ~17.8 | Low polar surface area; suggests high blood-brain barrier (BBB) penetration potential. |

| 0.625 | High 3D-character due to cyclobutyl ring; improves solubility/selectivity over planar analogs. | |

| H-Bond Donors/Acc. | 0 / 2 | Acts purely as an H-bond acceptor (pyrazole nitrogens). |

| Physical State | Low-melting Solid / Oil | Often isolated as a viscous oil or low-melting waxy solid due to asymmetry. |

Part 3: Synthetic Architecture

The synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for the 1,3-isomer. A robust protocol requires controlling the regioselectivity during the cyclocondensation step.

Primary Synthetic Route (Regioselective Cyclocondensation)

The most reliable route involves the condensation of cyclobutylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate), followed by functional group interconversion (FGI).

Step-by-Step Protocol:

-

Cyclocondensation: React cyclobutylhydrazine hydrochloride with ethyl 2,4-dioxovalerate in ethanol/acetic acid.

-

Critical Control: Use of a protic solvent often favors the 1,5-isomer, but regioisomers must be separated by chromatography.

-

-

Reduction: Reduce the resulting ester (ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate) using

or DIBAL-H in THF at 0°C to yield the primary alcohol. -

Chlorination: Convert the alcohol to the chloride using Thionyl Chloride (

) in DCM or Methanesulfonyl chloride (

Synthesis & Reactivity Flowchart

The following diagram visualizes the critical path from raw materials to the active electrophile and its downstream applications.

Caption: Figure 1. Regioselective synthesis pathway from cyclobutylhydrazine to the target chloromethyl scaffold.

Part 4: Reactivity & Stability Profile

Electrophilic Reactivity ( )

The chloromethyl group at position 5 is highly activated. The adjacent pyrazole ring is electron-deficient (pyridine-like nitrogen), which inductively pulls electron density, making the methylene carbon significantly electropositive.

-

Primary Reaction: Nucleophilic Substitution (

). -

Ideal Nucleophiles: Primary/Secondary amines (for drug linkers), Thiophenols, Alkoxides.

-

Kinetics: Fast reaction rates expected. Requires non-nucleophilic bases (DIPEA,

) to scavenge HCl byproducts.

Stability Concerns

-

Hydrolysis: The compound is sensitive to moisture. Prolonged exposure to water/humidity can hydrolyze the C-Cl bond to the alcohol (benzyl-like stability). Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory.

-

Thermal Stability: The cyclobutyl ring introduces ring strain (~26 kcal/mol). While stable at room temperature, temperatures exceeding 120°C may induce ring expansion or radical cleavage.

Mechanistic Reactivity Map

Caption: Figure 2. Divergent reactivity pathways: Productive derivatization (Blue) vs. hydrolytic degradation (Red).

Part 5: Analytical Characterization Standards

To validate the identity of the synthesized or purchased material, the following spectral signatures must be confirmed.

-NMR (Expected Shifts in )

- 7.50 ppm (d, 1H): Pyrazole C3-H (Deshielded aromatic).

- 6.30 ppm (d, 1H): Pyrazole C4-H.

-

4.80 - 5.10 ppm (m, 1H): Cyclobutyl

-

4.60 ppm (s, 2H): Chloromethyl

- 2.40 - 2.60 ppm (m, 2H): Cyclobutyl ring protons (High field).

- 1.80 - 2.00 ppm (m, 4H): Cyclobutyl ring protons.

Safety & Handling (SDS Highlights)

-

Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects - alkylating agent).

-

PPE: Nitrile gloves (double-gloved recommended), chemical safety goggles, and face shield. Handle strictly within a fume hood.

-

Neutralization: Quench spills with 10% aqueous ammonium hydroxide or sodium thiosulfate solution.

References

-

Fluorochem Ltd. (2025).[1] Safety Data Sheet: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 1-substituted-5-chloromethylpyrazoles. National Library of Medicine.[2] Retrieved from [2]

- Fustero, S., et al. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (General methodology for pyrazole regioselectivity).

- Pfizer Inc. (2018). Patent WO2018/067422.

Sources

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic considerations, and its strategic application in drug discovery as a versatile intermediate. Furthermore, this guide includes essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. The content is structured to serve as a practical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold".[2] This means that the pyrazole core is found in a multitude of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Sildenafil (a vasodilator) feature this versatile ring system, underscoring its therapeutic relevance.[4][5]

The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole represents a key example of such a functionalized intermediate. It provides a pre-installed cyclobutyl group at the N1 position and a reactive chloromethyl handle at the C5 position, making it an ideal starting point for library synthesis and lead optimization campaigns.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The key identifiers and computed physicochemical properties for 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole are summarized below.

| Identifier/Property | Value | Source |

| CAS Number | 2137752-38-4 | [6] |

| IUPAC Name | 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole | [6] |

| Molecular Formula | C₈H₁₁ClN₂ | [6] |

| Molecular Weight | 170.64 g/mol | [6] |

| Canonical SMILES | ClCC1=CC=NN1C1CCC1 | [6] |

| InChI | InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2 | [6] |

| InChI Key | DGEWFDPWDINFOT-UHFFFAOYSA-N | [6] |

| MDL Number | MFCD31431656 | [6] |

| LogP (predicted) | 1.82 | [6] |

| Fraction C(sp3) | 0.625 | [6] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Caption: Proposed two-step synthesis of the target pyrazole.

Step-by-Step Protocol and Mechanistic Rationale

Step 1: Hydrazone Formation

-

Reactants: Cyclobutylhydrazine and a suitable 1,3-dicarbonyl equivalent, such as 1-chloro-4,4-dimethoxy-2-butanone. The dimethoxy group serves as a protected aldehyde.

-

Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which also serves as a catalyst.

-

Mechanism: The more nucleophilic nitrogen of cyclobutylhydrazine attacks one of the carbonyl carbons (the ketone in this case), followed by dehydration to form the stable hydrazone intermediate. This step is a classic condensation reaction. The choice of which nitrogen attacks is governed by sterics and electronics, but the reaction proceeds to the cyclized product regardless.

Step 2: Intramolecular Cyclization and Aromatization

-

Conditions: The hydrazone intermediate is heated, often in the same pot, to promote cyclization. The acidic conditions from the previous step facilitate the hydrolysis of the acetal to reveal the aldehyde.

-

Mechanism: The remaining nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the newly revealed aldehyde carbon, forming a five-membered ring. Subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic pyrazole ring. This type of reaction is a variant of the Knorr pyrazole synthesis. The regioselectivity (placement of the cyclobutyl and chloromethyl groups) is determined by the initial condensation site and the nature of the electrophilic carbons.

This proposed pathway is efficient and relies on fundamental, well-documented reactions in heterocyclic chemistry, making it a robust starting point for process development.

Applications in Drug Discovery and Development

The primary value of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole lies in its utility as a versatile chemical building block. Its structure is strategically designed for facile incorporation into larger, more complex molecules.

Caption: Role as a versatile intermediate in scaffold development.

The chloromethyl group at the C5 position is a potent electrophilic handle. It readily undergoes nucleophilic substitution reactions (S_N2) with a wide variety of nucleophiles:

-

Amines (R-NH₂): Forms aminomethyl-pyrazole derivatives, crucial for introducing basic centers to modulate solubility and target interactions.

-

Alcohols (R-OH) and Thiols (R-SH): Yields ether and thioether linkages, respectively, which are common in bioactive molecules.

-

Carboxylates (R-COO⁻): Creates ester linkages that can act as prodrugs.

Furthermore, the chloromethyl group can be converted into other functional groups, expanding its synthetic utility. For example, substitution with sodium azide yields an azidomethyl derivative, a key precursor for "click chemistry" (Huisgen cycloaddition). This allows for the efficient and high-yield coupling of the pyrazole scaffold to other molecular fragments.

The N1-cyclobutyl group provides a degree of lipophilicity and a three-dimensional structural element, which can be critical for optimizing binding affinity and pharmacokinetic properties (ADME) of a drug candidate.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[6] It is marked with the GHS07 pictogram for being an irritant.[6] Due to the presence of a reactive chloromethyl group, it should also be treated as a potential skin and eye irritant.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10][11]

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[9][12] Do not induce vomiting.[10]

-

If on Skin: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[10]

-

Transportation: This compound is classified for transport under UN Number 3265, Hazard Class 8 (Corrosive Liquid, Acidic, Organic, N.O.S.), Packing Group II.[6]

Conclusion

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a high-value building block for chemical synthesis, particularly within the domain of drug discovery. Its pre-functionalized structure, featuring a stable N-cyclobutyl pyrazole core and a reactive C-chloromethyl group, offers a streamlined route to novel and diverse chemical entities. A thorough understanding of its properties, synthetic access, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the development of next-generation therapeutics and other advanced materials.

References

-

PubChemLite. (n.d.). 5-(chloromethyl)-1-cyclohexyl-1h-pyrazole. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2022, February 3). Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(chloromethyl)-1-methyl-1h-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-. Retrieved from [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Pyrazoles (Update 2017). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

-

Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. kishida.co.jp [kishida.co.jp]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Advanced Architectures: Cyclobutyl-Substituted Pyrazoles in Drug Discovery

Topic: Literature Review of Cyclobutyl-Substituted Pyrazole Building Blocks Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of modern medicinal chemistry, the escape from "flatland" (increasing Fsp³ character) is a critical mandate for improving solubility, permeability, and target selectivity.[1] The cyclobutyl-substituted pyrazole motif has emerged as a high-value pharmacophore, occupying a "Goldilocks" zone between the metabolic liabilities of cyclopropyl groups and the steric bulk of cyclopentyl/cyclohexyl rings.

This guide provides a technical deep-dive into the synthesis, structural properties, and medicinal applications of cyclobutyl-pyrazoles. It contrasts synthetic routes for regiocontrol, details the metabolic advantages of the cyclobutane ring, and offers validated protocols for generating key boronic ester building blocks used in Suzuki-Miyaura couplings.[1]

Medicinal Chemistry Rationale: The "Puckered" Bioisostere

Structural Dynamics and Fsp³ Character

Unlike the planar cyclopropyl ring (bond angles ~60°), the cyclobutyl ring adopts a non-planar, "puckered" conformation to relieve torsional strain.[1] This puckering (dihedral angle ~25-35°) creates a unique 3D volume that can fill hydrophobic pockets more effectively than planar alkyl chains or aromatic rings.

-

vs. Isopropyl: The cyclobutyl group is a rigidified bioisostere of the isopropyl group. It reduces the entropic penalty of binding by locking the conformation, potentially increasing potency.

-

vs. Cyclopropyl: While cyclopropyl groups are common, they are susceptible to oxidative ring-opening and CYP450-mediated metabolism (specifically at the methine carbon). The cyclobutyl ring, with stronger C-C bonds and higher activation energy for ring opening, often demonstrates superior metabolic stability.[1]

Metabolic Stability Profile

A key advantage of the cyclobutyl motif is its resistance to oxidative metabolism compared to its homologs.

-

Cyclopropyl: Prone to formation of reactive intermediates (e.g., via radical ring opening).[1][2]

-

Cyclobutyl: The methylene hydrogens are less acidic and the ring strain is lower (~26 kcal/mol vs ~27.5 kcal/mol for cyclopropane), making it less prone to spontaneous metabolic activation, yet sufficiently distinct from standard alkyl chains to avoid rapid aliphatic hydroxylation.[1]

Synthetic Strategies: The Regioselectivity Challenge

Synthesizing 1-cyclobutyl-pyrazoles presents a classic heterocyclic challenge: Regiocontrol . The choice of route depends heavily on the substitution pattern at the C3 and C5 positions.

Route A: De Novo Cyclocondensation (The "Gold Standard")

The most robust method for ensuring regiochemical purity is the condensation of cyclobutylhydrazine with 1,3-dicarbonyl equivalents (diketones, keto-esters, or enaminones).[1]

-

Mechanism: The nucleophilic hydrazine attacks the most electrophilic carbonyl. By controlling the electronics of the 1,3-dicarbonyl (e.g., using an enaminone where one site is deactivated), exclusive formation of the 1,5- or 1,3-isomer is possible.[1]

-

Advantage: Unambiguous structure assignment; scalable.

-

Disadvantage: Requires cyclobutylhydrazine (often used as HCl salt), which is more expensive than simple alkyl halides.[1]

Route B: Direct N-Alkylation (The "Late-Stage" Approach)

Alkylation of a pre-formed pyrazole with cyclobutyl bromide or tosylate.

-

Mechanism: S_N2 substitution.

-

Issue: Pyrazoles are ambident nucleophiles. Alkylation of a 3-substituted pyrazole typically yields a mixture of 1,3- and 1,5-isomers. The ratio is governed by sterics (favoring the less hindered nitrogen) and tautomeric equilibrium.

-

Mitigation: Use of Cesium Carbonate (

) in DMF can sometimes improve ratios, but chromatographic separation is almost always required.[1]

Visualization of Synthetic Decision Making

Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester

This is a high-value building block for Suzuki coupling to introduce the cyclobutyl-pyrazole motif into kinase inhibitors.

Reaction Overview:

-

Alkylation: 4-Bromopyrazole

1-Cyclobutyl-4-bromopyrazole. -

Borylation: Lithium-Halogen Exchange followed by borate quench.

Step-by-Step Methodology:

Step A: Preparation of 1-Cyclobutyl-4-bromo-1H-pyrazole

-

Reagents: 4-Bromo-1H-pyrazole (1.0 eq), Bromocyclobutane (1.5 eq),

(2.0 eq), DMF (0.5 M). -

Procedure:

-

Charge a reaction vessel with 4-bromo-1H-pyrazole and

in anhydrous DMF. -

Add bromocyclobutane dropwise.

-

Heat the mixture to 90°C for 16 hours. (Note: Cyclobutyl bromide is less reactive than primary alkyl halides; heat is required).[1]

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), dry over

, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc gradient).[1]

-

Step B: Borylation to Pinacol Ester

-

Reagents: 1-Cyclobutyl-4-bromo-1H-pyrazole (1.0 eq), Isopropylmagnesium chloride (

, 2M in THF, 1.2 eq), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq), anhydrous THF. -

Procedure:

-

Dissolve the bromide in anhydrous THF under

atmosphere and cool to 0°C. -

Causality: Cooling to 0°C (rather than -78°C) is often sufficient for pyrazole magnesiation, but -78°C is safer to prevent halogen dance side reactions.

-

Add

dropwise. Stir for 1 hour to form the Grignard species (Knochel-Hauser exchange). -

Add the borolane reagent. Allow to warm to room temperature over 2 hours.

-

Quench: Saturated

. -

Isolation: Extract with DCM. The product is often stable enough to be used crude or purified via rapid silica plug.

-

Data Summary Table: Typical Yields

| Step | Reaction Type | Key Reagent | Typical Yield | Critical Parameter |

| A | N-Alkylation | Cyclobutyl bromide / | 65-75% | Temperature (90°C) required for secondary halide |

| B | Borylation | 80-90% | Anhydrous conditions; control of exotherm |

Case Study: Optimization of Kinase Inhibitors

In the development of CDK (Cyclin-Dependent Kinase) inhibitors, the pyrazole moiety acts as a hinge binder.[1] The N1-substituent extends into the solvent-exposed region or a hydrophobic sub-pocket.

Study: Evaluation of Pyrazole-Based Kinase Inhibitors Research has shown that replacing a methyl or isopropyl group with a cyclobutyl group often improves potency against CDK2/5.[3]

-

Observation: The cyclobutyl group provides optimal hydrophobic filling without the steric clash observed with cyclopentyl rings.

-

Result: Compounds containing the 1-cyclobutyl-pyrazole motif demonstrated

values in the nanomolar range (e.g., 24 nM against CDK2), outperforming cyclopropyl analogs which were less potent and less metabolically stable [1, 2].[1]

Signaling Pathway & Inhibition Logic[1]

Figure 2: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.[1]

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020) . Bioorganic & Medicinal Chemistry. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates . Journal of Medicinal Chemistry. [Link]

-

Regioselective Synthesis of N1-Substituted Pyrazoles . Journal of Organic Chemistry. [Link][1]

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Preparation of Boronic Esters via Grignard Exchange . Organic Syntheses. [Link][1]

Sources

Methodological & Application

Synthesis protocols using 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole as an intermediate

Application Note: Synthesis and Utilization of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Abstract

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly for the development of PRMT5 inhibitors, kinase inhibitors, and hemoglobin modulators. Its value lies in the unique combination of the electron-rich pyrazole ring and the lipophilic, conformationally restricted cyclobutyl group, which often improves metabolic stability and hydrophobic binding compared to standard ethyl or isopropyl analogs. This guide provides a definitive technical workflow for the synthesis, handling, and application of this intermediate, focusing on regiochemical integrity and yield optimization.

Part 1: Strategic Synthesis of the Intermediate

The synthesis of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (Target 3 ) is most reliably achieved via the chlorination of its alcohol precursor, (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Target 2 ). Direct cyclization to the chloromethyl species is possible but often suffers from poor regioselectivity (1,3- vs 1,5-isomer mixtures).

Workflow Diagram: Synthesis Pathway

Figure 1: Step-wise synthetic route ensuring 1,5-regioisomer fidelity.

Protocol A: Preparation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Note: This step establishes the critical C5-substitution pattern.

Reagents:

-

Cyclobutylhydrazine hydrochloride (1.0 equiv)

-

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 equiv) [Commercially available or prepared from ethyl pyruvate + DMF-DMA]

-

Ethanol (anhydrous)

-

Lithium Aluminum Hydride (LiAlH

) (powder)

Step-by-Step Methodology:

-

Cyclization: Dissolve cyclobutylhydrazine HCl (10 mmol) in anhydrous ethanol (50 mL). Add Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (10 mmol).

-

Critical Check: If using free hydrazine base, the reaction may favor the 1,3-isomer. The HCl salt or addition of acetic acid promotes the formation of the desired 1,5-isomer (Ester 1 ) via initial attack at the

-carbon.

-

-

Reflux: Heat to reflux for 4–6 hours. Monitor by LC-MS for the disappearance of hydrazine.

-

Workup: Cool, concentrate in vacuo. Partition residue between EtOAc and water.[1] Dry organic layer (

) and concentrate to yield the crude ester. -

Reduction: Suspend LiAlH

(1.2 equiv) in dry THF at 0°C. Add the crude ester (dissolved in THF) dropwise.-

Caution: Exothermic H

evolution.

-

-

Quench: Stir at 0°C for 1 hour. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the granular precipitate.

-

Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient) to obtain Intermediate 2 as a colorless oil/solid.

Part 2: Synthesis of the Chloromethyl Electrophile

This protocol converts the alcohol to the reactive alkyl chloride.

Protocol B: Chlorination using Thionyl Chloride

Reagents:

-

(1-cyclobutyl-1H-pyrazol-5-yl)methanol (Intermediate 2)

-

Thionyl Chloride (

) (1.5 equiv) -

Dichloromethane (DCM) (anhydrous)

-

Catalytic DMF (1-2 drops)

Procedure:

-

Setup: Dissolve Intermediate 2 (1.0 g) in anhydrous DCM (10 mL) under

atmosphere. Cool to 0°C. -

Addition: Add

dropwise via syringe. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate. -

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Endpoint: TLC should show complete consumption of the polar alcohol spot and appearance of a less polar spot.

-

-

Workup (Stability Critical):

-

Concentrate the reaction mixture in vacuo to remove DCM and excess

. -

Note: The product is often isolated as the hydrochloride salt or a free base oil. If the free base is required, partition between DCM and cold saturated

. Do not prolong exposure to aqueous base as the chloromethyl group is susceptible to hydrolysis.

-

-

Storage: Store the resulting oil/solid at -20°C under argon. It is a potent alkylating agent (vesicant); handle with extreme care.

Part 3: Application Protocols (Nucleophilic Substitution)

The primary utility of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is introducing the cyclobutyl-pyrazole motif into amines (drug pharmacophores) or carbon nucleophiles.

Reactivity Logic Diagram

Figure 2: Divergent application pathways for the intermediate.

Protocol C: N-Alkylation of Secondary Amines (General Procedure)

Targeting Kinase Inhibitor Scaffolds

Reagents:

-

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equiv)

-

Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) or DIPEA (3.0 equiv) -

Acetonitrile (MeCN) or DMF

Step-by-Step:

-

Mixture: In a reaction vial, suspend the secondary amine and

in MeCN. -

Alkylation: Add the chloromethyl pyrazole (dissolved in minimal MeCN) to the suspension.

-

Conditions: Heat to 60°C for 4–12 hours.

-

Why MeCN? Acetonitrile is polar enough to dissolve the reagents but allows for easy workup compared to DMF.

-

-

Verification: Monitor by LC-MS. The product peak should show M+H corresponding to [Amine + 135 Da].

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via prep-HPLC or silica chromatography (DCM/MeOH).

Data Summary: Typical Yields

| Nucleophile Type | Reagent Example | Base/Solvent | Typical Yield | Notes |

| 2° Amine | Morpholine | 85-95% | Very rapid reaction. | |

| Aniline | 4-Fluoroaniline | DIPEA / DMF | 60-75% | Requires higher temp (80°C). |

| Thiol | Thiophenol | >90% | Odor control required. | |

| Cyanide | NaCN | DMSO | 70-80% | Generates acetonitrile derivative. |

Part 4: Troubleshooting & Scientific Integrity

Regiochemistry Validation

A common failure mode is the inadvertent synthesis of the 1,3-isomer (3-chloromethyl-1-cyclobutyl-1H-pyrazole).

-

Diagnostic: In

NMR, the C4-proton of the 1,5-isomer (target) typically appears slightly upfield compared to the 1,3-isomer due to the shielding effect of the orthogonal cyclobutyl ring. -

Definitive Proof: Use NOESY NMR.

-

Target (1,5-isomer): Strong NOE correlation between the Cyclobutyl

and the C5-Chloromethyl protons. -

Impurity (1,3-isomer): Strong NOE correlation between the Cyclobutyl

and the C5-H (aromatic proton), not the chloromethyl group.

-

Stability Warning

The 5-chloromethyl moiety is a benzylic-like halide. It is prone to:

-

Hydrolysis: Converts back to alcohol in aqueous base.

-

Dimerization: Can self-react to form bis-pyrazole ethers if left in solution with traces of water/base.

-

Recommendation: Use immediately after synthesis or store as the HCl salt.

References

- Establishes the alcohol-aldehyde rel

-

Global Blood Therapeutics. (2018). Compounds and uses thereof for the modulation of hemoglobin (US Patent 10,017,491 B2).[2] Retrieved October 24, 2025, from

- Provides experimental context for (1-cyclobutyl-1H-pyrazol-5-yl)

- Pfizer Inc. (2010). Amino-heterocyclic compounds used as PDE9 inhibitors (WO2010084438A1). Retrieved October 24, 2025, from Describes the synthesis of 1-cyclobutyl-pyrazole intermediates and their use in medicinal chemistry.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for designing novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[3] The 1,5-disubstituted pyrazole motif, in particular, offers a valuable vector for chemical space exploration in drug discovery programs.

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a key building block that capitalizes on the favorable attributes of the pyrazole core. The introduction of a chloromethyl group at the 5-position provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the facile and efficient introduction of diverse functional groups, enabling the synthesis of large and structurally varied compound libraries for biological screening. The cyclobutyl group at the 1-position can enhance metabolic stability and provide a desirable three-dimensional character to the molecule, which is often beneficial for optimizing pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole, empowering researchers to leverage this versatile building block in their drug discovery endeavors.

Mechanistic Insights: The SN2 Pathway at the Forefront

The reactivity of the chloromethyl group is primarily governed by the electronegativity of the chlorine atom, which polarizes the carbon-chlorine bond. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving the chloromethyl group can proceed through either an SN1 or SN2 mechanism. However, for a primary alkyl halide like 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole, the SN2 (Substitution Nucleophilic Bimolecular) pathway is the predominant and preferred mechanism.[4][5]

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), leading to an inversion of stereochemistry at the carbon center.[4][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Several factors influence the efficiency and outcome of SN2 reactions with 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole:

-

Nucleophile Strength: Stronger nucleophiles, such as thiols and primary amines, will react more readily than weaker nucleophiles like alcohols or water.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.

-

Steric Hindrance: As a primary halide, the chloromethyl group is sterically unhindered, allowing for easy backside attack by the nucleophile.[4]

Diagram: Generalized SN2 Reaction Mechanism

Caption: Generalized SN2 reaction mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes the synthesis of 5-(aminomethyl)-1-cyclobutyl-1H-pyrazole derivatives, which are valuable intermediates for further functionalization.

Materials:

-

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

-

Amine (e.g., piperidine, morpholine, or a primary amine) (2.0 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents)

-

Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Stirring plate with heating capabilities

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equivalent) and the chosen amine (2.0 equivalents).

-

Add anhydrous DMF or acetonitrile to dissolve the reactants.

-

Add the base (potassium carbonate or triethylamine, 2.0 equivalents) to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using potassium carbonate, filter the mixture to remove the inorganic salts. If using triethylamine, the salt may be removed by an aqueous workup.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 5-(aminomethyl)-1-cyclobutyl-1H-pyrazole derivative.

Data Presentation: Representative Amination Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Piperidine | K₂CO₃ | DMF | 70 | 6 | 85-95 |

| Morpholine | K₂CO₃ | Acetonitrile | 80 (reflux) | 8 | 80-90 |

| Benzylamine | TEA | DMF | 60 | 12 | 75-85 |

Protocol 2: Reaction with Thiol Nucleophiles (Thioetherification)

This protocol outlines the synthesis of 5-(thiomethyl)-1-cyclobutyl-1H-pyrazole derivatives, which are of interest in various therapeutic areas.

Materials:

-

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

-

Thiol (e.g., thiophenol, sodium thiomethoxide) (1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 equivalents)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Stirring plate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

If using NaH: To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

-

If using K₂CO₃: To a round-bottom flask, add the thiol (1.1 equivalents), potassium carbonate (1.2 equivalents), and anhydrous DMF.

-

To the resulting mixture (from either step 2 or 3), add a solution of 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equivalent) in the corresponding solvent (THF or DMF) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water (especially if NaH was used).

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-(thiomethyl)-1-cyclobutyl-1H-pyrazole derivative.

Data Presentation: Representative Thioetherification Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sodium thiomethoxide | - | DMF | RT | 2 | 90-98 |

| Thiophenol | NaH | THF | 0 to RT | 4 | 85-95 |

| 4-Chlorothiophenol | K₂CO₃ | DMF | RT | 6 | 80-90 |

Protocol 3: Reaction with Alkoxide Nucleophiles (Etherification)

This protocol details the synthesis of 5-(alkoxymethyl)-1-cyclobutyl-1H-pyrazole derivatives.

Materials:

-

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

-

Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na) (1.1 equivalents)

-

Anhydrous alcohol as solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Stirring plate

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

-

Carefully add sodium hydride or sodium metal (1.1 equivalents) portion-wise to the stirred alcohol to generate the corresponding sodium alkoxide in situ.

-

Once the base has fully reacted, add 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize any excess base with a dilute acid (e.g., acetic acid or dilute HCl).

-

Remove the alcohol solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude 5-(alkoxymethyl)-1-cyclobutyl-1H-pyrazole, which can be purified by column chromatography or distillation.

Data Presentation: Representative Etherification Reactions

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methanol | NaH | Methanol | Reflux | 12 | 70-80 |

| Ethanol | Na | Ethanol | Reflux | 18 | 65-75 |

| Benzyl alcohol | NaH | THF | Reflux | 24 | 60-70 |

Experimental Workflow Visualization

Caption: General experimental workflow for SN2 reactions.

Safety and Handling Considerations

-

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole: This compound is an alkylating agent and should be handled with care. It is likely to be a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and use appropriate quenching procedures. Sodium metal is also highly reactive with water.

-

Solvents: Anhydrous solvents are often required. Ensure proper handling and storage to maintain their anhydrous nature. Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

-

Nucleophiles: Many amines and thiols are corrosive and have strong odors. Handle them in a fume hood.

Conclusion

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of novel pyrazole-containing compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to perform a variety of nucleophilic substitution reactions, enabling the exploration of diverse chemical space in the pursuit of new therapeutic agents. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions, scientists can efficiently generate libraries of compounds for biological evaluation, accelerating the drug discovery process.

References

- Götzinger, A. C., & Müller, T. J. J. (n.d.). Pyrazole Chemistry Developments. Science of Synthesis.

- PubChem. (n.d.). (1-cyclobutyl-1h-pyrazol-5-yl)methanamine. National Center for Biotechnology Information.

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- 194 recent advances in the synthesis of new pyrazole deriv

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

- BenchChem. (2025). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.

- Fuse, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).

- 1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Heterocyclic Compounds.

- Jung, J.-C. (2004).

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.

- Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206–241.

- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.).

- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry.

- Girisha, K. S., et al. (2010). Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline. European Journal of Medicinal Chemistry, 45(10), 4640–4644.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Ganapure, S. D., et al. (n.d.). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.

- Development of Electronic Lab-book for College Chemistry-Experiment - SN1 & SN2 Reactions. (n.d.). SciTePress.

- Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (n.d.). Royal Society of Chemistry.

Sources

- 1. societachimica.it [societachimica.it]

- 2. Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scitepress.org [scitepress.org]

Application Note: High-Fidelity Synthesis & Coupling of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole for Kinase Inhibitor Discovery

This Application Note provides a comprehensive technical guide for the synthesis and utilization of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (referred to herein as CMP-Cyc ). This molecule serves as a critical electrophilic building block in the design of Type I and Type II kinase inhibitors, particularly for targets requiring hydrophobic bulk in the ribose-binding pocket or solvent-front region (e.g., ALK, ROS1, TRK).

Executive Summary & Strategic Rationale

In modern kinase inhibitor design, the 1-substituted pyrazole moiety is a privileged scaffold, appearing in approved drugs like Crizotinib, Ruxolitinib, and Lorlatinib. The 1-cyclobutyl group specifically offers a unique balance of lipophilicity and metabolic stability compared to isopropyl or cyclopentyl analogs, often providing optimal filling of the hydrophobic ATP-binding pocket while minimizing cytochrome P450 liability.

The 5-(chloromethyl) functionality transforms this scaffold into a versatile "warhead linker." It enables the rapid attachment of solubilizing tails (e.g., morpholines, piperazines) or hinge-binding motifs via nucleophilic substitution (

Key Chemical Features

| Feature | Property | Function in Drug Design |

| Cyclobutyl Ring | Fills hydrophobic pockets (e.g., Gatekeeper region); improves metabolic stability over linear alkyls. | |

| Pyrazole Core | Aromatic Heterocycle | Bioisostere for phenyl; H-bond acceptor (N2); scaffold rigidity. |

| 5-Chloromethyl | Electrophile (Alkyl Halide) | Reactive handle for |

Chemical Synthesis Protocol

Retrosynthetic Analysis

While cyclization of hydrazines with

Workflow Diagram (Graphviz)

Figure 1: Step-wise synthetic pathway ensuring exclusive 1,5-substitution.

Detailed Experimental Procedures

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole

Objective: Construct the pyrazole core.

-

Reagents: Cyclobutylhydrazine hydrochloride (10.0 g, 81.6 mmol), 1,1,3,3-Tetramethoxypropane (14.8 g, 90 mmol), Ethanol (100 mL), Conc. HCl (1 mL).

-

Procedure:

-

Dissolve cyclobutylhydrazine HCl in Ethanol. Add 1,1,3,3-Tetramethoxypropane.

-

Add catalytic HCl and heat to reflux for 4 hours .

-

Monitor by TLC (30% EtOAc/Hexane).

-

Cool to RT, concentrate in vacuo.

-

Dilute with saturated

and extract with DCM ( -

Dry over

, filter, and concentrate. -

Purification: Distillation or Flash Chromatography (0-20% EtOAc/Hexane).

-

-

Yield: ~85-90% (Colorless oil).

Step 2: Regioselective C5-Formylation/Hydroxymethylation

Objective: Introduce the carbon handle at the 5-position. N-alkyl pyrazoles undergo lithiation preferentially at C5 due to coordination with the N1 nitrogen.

-

Reagents: 1-Cyclobutyl-1H-pyrazole (5.0 g, 41 mmol),

-Butyllithium (2.5 M in hexanes, 18 mL, 45 mmol), Paraformaldehyde (excess), dry THF (100 mL). -

Procedure:

-

Dissolve 1-cyclobutyl-1H-pyrazole in anhydrous THF under Argon.

-

Cool to -78°C (Acetone/Dry Ice bath).

-

Add

-BuLi dropwise over 20 mins. Maintain temp < -70°C. -

Stir at -78°C for 1 hour (Solution turns yellow/orange).

-

Add Paraformaldehyde (solid, depolymerized by heating in a separate flask and cannulating the gas, or adding dry solid directly if highly reactive grade) or quench with DMF (5 mL) to get the aldehyde, then reduce with

. Note: Paraformaldehyde addition is direct to alcohol. -

Allow to warm to RT overnight.

-

Quench with saturated

. Extract with EtOAc.[1]

-

-

Intermediate Data: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol .

-

Yield: ~70%.

-

Step 3: Chlorination to CMP-Cyc

Objective: Convert the alcohol to the reactive alkyl chloride.

-

Reagents: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol (3.0 g), Thionyl Chloride (

, 2.0 eq), DCM (30 mL). -

Procedure:

-

Dissolve alcohol in DCM at 0°C .

-

Add

dropwise. -

Stir at RT for 2 hours.

-

Critical Step: Evaporate volatiles strictly under reduced pressure (remove excess

). Co-evaporate with toluene twice to remove traces of acid. -

Storage: The product is an unstable alkyl halide. Store at -20°C under Argon. Use immediately for coupling if possible.

-

Application Protocol: Kinase Inhibitor Coupling

Scenario: Attaching a solubilizing piperazine tail to the CMP-Cyc fragment. This mimics the structure of several synthesis intermediates for ALK inhibitors.

Coupling Workflow (Graphviz)

Figure 2: Standard coupling protocol for introducing solubilizing tails.

Protocol Steps

-

Setup: In a reaction vial, dissolve CMP-Cyc (1.0 eq) in Acetonitrile (MeCN).

-

Nucleophile: Add N-Boc-piperazine (1.2 eq).

-

Base: Add

(3.0 eq) or DIPEA (2.5 eq). -

Conditions: Heat to 60°C for 4-6 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate.

-

Validation: The product (1-cyclobutyl-5-((4-boc-piperazin-1-yl)methyl)-1H-pyrazole) should show a distinct disappearance of the

peak (~4.6 ppm) and appearance of the

Analytical Data & Troubleshooting

Expected NMR Signatures (CDCl3)

| Proton Environment | Chemical Shift ( | Multiplicity | Notes |

| Py-H3 | 7.45 - 7.55 | Doublet | Characteristic pyrazole CH |

| Py-H4 | 6.20 - 6.30 | Doublet | Upfield pyrazole CH |

| N-CH (Cyclobutyl) | 4.80 - 5.00 | Multiplet | Deshielded methine |

| Py-CH2-Cl | 4.60 - 4.70 | Singlet | Diagnostic Peak |

| Cyclobutyl CH2 | 1.80 - 2.60 | Multiplets | Ring puckering effects |

Troubleshooting Guide

-

Issue: Low Yield in Step 2 (Lithiation).

-

Cause: Incomplete lithiation or temperature fluctuation.

-

Fix: Ensure temp stays < -70°C. Use fresh

-BuLi. Titrate

-

-

Issue: Regioisomer contamination (1,3-isomer).

-

Cause: If using the cyclization route (hydrazine + keto-ester) instead of lithiation.

-

Fix: Stick to the lithiation route for 100% regiocontrol. If cyclization is necessary, use the free hydrazine (not HCl salt) in non-polar solvents, though this is less reliable for this specific scaffold.

-

References

-

Regioselective Synthesis of Pyrazoles

- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- Source: Bonacorso, H. G., et al. J. Org. Chem. (via PMC).

-

URL:[Link]

- Relevance: Establishes the rules for 1,3 vs 1,5 isomer formation based on hydrazine salt vs free base.

-

Lithiation of N-Substituted Pyrazoles

-

Kinase Inhibitor Scaffolds (General)

- Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors.

- Source:Molecules (MDPI).

-

URL:[Link]

- Relevance: Contextualizes the pyrazole scaffold in kinase drug discovery.

- Commercial Availability & Properties: Title: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole Product Page. Source: Fluorochem. Relevance: Confirms CAS 2137752-38-4 and physical properties.

Sources

Application Note: High-Performance Activation & Substitution of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a critical heterocyclic building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. The molecule features a reactive chloromethyl "handle" at the C5 position and a steric cyclobutyl group at N1.

While the chloromethyl group is an electrophile, its reactivity is often insufficient for sterically hindered or weak nucleophiles due to the moderate leaving group ability of the chloride ion (

"Activation" in this context refers to the chemical transformation of the alkyl chloride into a more reactive species—typically an alkyl iodide—to facilitate rapid, high-yield nucleophilic substitution (

Strategic Reagent Selection: The Activation Matrix

To maximize yield and minimize side reactions (such as hydrolysis to the alcohol or dimerization), reagent selection must be precise.

The Activators (Halide Exchange)

The primary method of activation is the Finkelstein Reaction (or in situ Finkelstein modification).

| Reagent | Role | Mechanism | Recommendation |

| Sodium Iodide (NaI) | Primary Activator | Converts | Standard. Use 0.1–0.5 eq for catalysis; 1.1 eq for difficult substrates. |

| TBAI (Bu | Phase Transfer Catalyst | Solubilizes Iodide in non-polar solvents (DCM/Toluene) and activates the C-Cl bond. | High Value. Use in biphasic systems or when polymer-supported reagents are used. |

| Silver Salts (AgOTf) | Lewis Acid Activator | Specialist. Use only for extremely weak nucleophiles. Expensive and difficult to scale. |

Base Selection (Proton Scavengers)

The substitution releases HCl (or HI). A base is required to drive the equilibrium.

-

DIPEA (Hünig's Base): The gold standard for aminations . Non-nucleophilic and soluble in organic solvents.

-

Cesium Carbonate (

): The "Cesium Effect" makes it superior for phenols and thiols . The large -

Potassium tert-butoxide (KOtBu): Too strong; avoid. Risks deprotonating the pyrazole ring or causing elimination.

Solvent Systems

-

Acetone: Classic Finkelstein solvent (NaI is soluble, NaCl precipitates). Limit: Low boiling point (

). -

MeCN (Acetonitrile): Best balance of polarity and workup ease.

-

DMF/DMAc: Essential for

reactions. High boiling point allows for faster kinetics but harder to remove.

Mechanistic Workflow & Logic

The following diagram illustrates the activation pathway. The critical insight is that the Iodo-intermediate is generated in situ and immediately consumed. This prevents the isolation of the unstable alkyl iodide while harnessing its high reactivity.

Figure 1: Catalytic Finkelstein Activation Pathway. The iodide acts as a nucleophilic catalyst, converting the sluggish alkyl chloride into a reactive alkyl iodide.

Detailed Experimental Protocols

Protocol A: Catalytic Amination (For Drug Discovery)

Use this protocol for attaching amines (primary/secondary) to the pyrazole core.

Reagents:

-

Substrate: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 eq)

-

Amine: 1.2 eq

-

Activator: Sodium Iodide (NaI) (0.1 – 0.2 eq)

-

Base: DIPEA (2.0 eq)

-

Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 mmol) in MeCN (5 mL).

-

Activation: Add NaI (0.1 mmol, 15 mg). Stir at room temperature for 10 minutes. Observation: The solution may darken slightly to yellow (liberation of trace

), indicating activation. -

Addition: Add the Amine (1.2 mmol) followed by DIPEA (2.0 mmol).

-

Reaction: Seal the vial and heat to

for 4–6 hours.-

Note: Monitor by LCMS. The intermediate Iodide is rarely seen; you will observe the conversion of Cl-SM (M+H) directly to Product (M+H).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

(2x) and Brine (1x). -

Purification: Dry over

, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: Etherification with Phenols (Cesium-Promoted)

Use this protocol for creating ether linkages, common in PROTAC linkers or bi-aryl ether motifs.

Reagents:

-

Substrate: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 eq)

-

Phenol/Alcohol: 1.1 eq

-

Base: Cesium Carbonate (

) (1.5 eq) -

Activator: TBAI (0.1 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Deprotonation: In a vial, combine the Phenol (1.1 mmol) and

(1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Substrate Addition: Add the pyrazole substrate (1.0 mmol) and TBAI (0.1 mmol).

-

Reaction: Heat to

for 2–4 hours.-

Critical:

is hygroscopic. Ensure the reagent is dry/fresh to prevent hydrolysis of the chloromethyl group to the hydroxymethyl byproduct.

-

-

Workup: Pour the mixture into ice-water (20 mL). If the product is solid, filter the precipitate. If oil, extract with EtOAc/Ether.

-

Wash: DMF requires extensive water washes (3x) to remove.

-

Decision Logic for Optimization

Use the following logic gate to determine the correct activation strategy based on your specific nucleophile.

Figure 2: Reagent selection decision tree based on nucleophile electronics and steric environment.

Safety & Handling (E-E-A-T)

-

Genotoxicity Warning: 5-(Chloromethyl)pyrazoles are alkylating agents. They are structurally related to nitrogen mustards and can alkylate DNA. All weighing and handling must be performed in a fume hood .

-

Quenching: Any unreacted chloromethyl material should be quenched with a solution of 10% amine (e.g., morpholine) in methanol before disposal to destroy the alkylating potential.

-

Vesicant Properties: Avoid skin contact; these compounds can cause delayed blistering.

References

-

Finkelstein Reaction Mechanism & Utility

-

Reactivity of 5-Chloromethylpyrazoles

-

Cesium Carbonate in Alkylation (The Cesium Effect)

- Source:Chemical Reviews (2004).

-

URL:[Link]

-

Handling of Alkylating Agents

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. adichemistry.com [adichemistry.com]

- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]

Solvent Selection for Reactions Involving Chloromethyl Pyrazoles: A Detailed Guide for Researchers

Introduction

Chloromethyl pyrazoles are versatile synthetic intermediates of significant interest to researchers in medicinal chemistry and drug development. The chloromethyl group, a reactive electrophilic site, allows for the facile introduction of a variety of functional groups onto the pyrazole scaffold through nucleophilic substitution reactions. The choice of solvent is a critical parameter that dictates the reaction's efficiency, yield, and in some cases, its regioselectivity. This application note provides a comprehensive guide to solvent selection for reactions involving chloromethyl pyrazoles, grounded in mechanistic principles and supported by established protocols. We will delve into the underlying chemical principles, offer practical guidance, and provide detailed experimental protocols for common transformations.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

The reactions of chloromethyl pyrazoles with nucleophiles predominantly proceed via a nucleophilic substitution mechanism. The chloromethyl group is a primary alkyl halide, which strongly favors the bimolecular nucleophilic substitution (SN2) pathway .[1] This is due to the low steric hindrance around the electrophilic carbon and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction.

The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The transition state involves a pentacoordinate carbon atom. The solvent plays a crucial role in stabilizing this transition state and influencing the nucleophilicity of the attacking species.

Caption: Concerted SN2 mechanism for nucleophilic substitution on a chloromethyl group.

In contrast, the unimolecular nucleophilic substitution (SN1) pathway is a two-step process involving the formation of a carbocation intermediate. While generally disfavored for primary halides, highly polar, protic solvents can, in some instances, promote solvolysis reactions that may have some SN1 character. However, for the majority of synthetic applications with chloromethyl pyrazoles, reaction conditions are chosen to explicitly favor the SN2 mechanism.

The Critical Role of the Solvent in SN2 Reactions

The ideal solvent for an SN2 reaction involving a chloromethyl pyrazole should meet several criteria:

-

Dissolve the reactants: Both the chloromethyl pyrazole and the nucleophile must have sufficient solubility in the chosen solvent.

-

Promote the reaction rate: The solvent should stabilize the SN2 transition state more than it stabilizes the reactants.

-

Minimize side reactions: The solvent should be inert under the reaction conditions and not compete with the intended nucleophile.

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).

Polar Aprotic Solvents: The Preferred Choice

Polar aprotic solvents are the most effective and widely recommended solvents for SN2 reactions of chloromethyl pyrazoles. These solvents possess a significant dipole moment, allowing them to dissolve ionic nucleophiles, but they lack acidic protons (e.g., O-H or N-H bonds).

Common Polar Aprotic Solvents:

| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 3.82 | 153 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 |

| Acetonitrile (MeCN) | CH₃CN | 37.5 | 3.92 | 82 |

| Acetone | (CH₃)₂CO | 20.7 | 2.88 | 56 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |

Why Polar Aprotic Solvents Excel:

Polar aprotic solvents enhance the rate of SN2 reactions primarily by solvating the cation of the nucleophilic salt, while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[2] They do not form a strong solvation shell around the nucleophile through hydrogen bonding, which would otherwise decrease its nucleophilicity.[3]

Caption: Solvation of a nucleophile in polar aprotic vs. polar protic solvents.

Polar Protic Solvents: Generally Avoided

Polar protic solvents, such as water, methanol, and ethanol, are generally poor choices for SN2 reactions with chloromethyl pyrazoles. Their ability to form strong hydrogen bonds with the nucleophile creates a "solvent cage," which significantly reduces its reactivity.[3] Furthermore, these solvents can act as competing nucleophiles, leading to undesired solvolysis products.

Practical Solvent Selection for Common Transformations

The following sections provide specific recommendations and protocols for common nucleophilic substitution reactions of chloromethyl pyrazoles.

O-Alkylation (Williamson Ether Synthesis)

The reaction of a chloromethyl pyrazole with an alkoxide or phenoxide is a classic Williamson ether synthesis.[2] This reaction is fundamental for creating pyrazole-containing ethers, which are common motifs in pharmacologically active molecules.

Recommended Solvents: DMF, DMSO, Acetonitrile, THF. [2][4]

Rationale: These polar aprotic solvents effectively dissolve the alkoxide or phenoxide salt and promote a high SN2 reaction rate. The choice among them often depends on the solubility of the specific reactants and the desired reaction temperature. DMF and DMSO are particularly effective due to their high polarity and boiling points, allowing for a wider range of reaction temperatures.[4]

Protocol 1: Synthesis of a Pyrazolyl-Aryl Ether

-

Reactants: 4-(Chloromethyl)-1-phenyl-1H-pyrazole, Phenol, Potassium Carbonate (K₂CO₃)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of phenol (1.1 mmol) in DMF (10 mL) at room temperature, add potassium carbonate (1.5 mmol).

-

Stir the mixture for 30 minutes to ensure the formation of the potassium phenoxide.

-

Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

S-Alkylation

The formation of thioethers from chloromethyl pyrazoles and thiols or thiophenols is another important transformation. Thioethers are valuable intermediates in organic synthesis and are present in numerous bioactive compounds.

Recommended Solvents: DMF, Ethanol, Methanol. [5]

Rationale: While polar aprotic solvents like DMF are excellent choices, S-alkylation can also be effectively carried out in polar protic solvents like ethanol or methanol. Thiols are generally more potent nucleophiles than their corresponding alcohols, and their nucleophilicity is less diminished by hydrogen bonding in protic solvents. The choice often depends on the specific thiol and the desired reaction conditions. For instance, a protocol for the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity utilizes DMF as the solvent for the S-alkylation of a thiophenol with a chloromethyl pyrazole derivative.[5]

Protocol 2: Synthesis of a Pyrazolyl Thioether [5]

-

Reactants: 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 4-mercaptophenyl derivative, Sodium Hydride (NaH)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of 60% NaH (3 mmol) in DMF (10 mL) under a nitrogen atmosphere at 20 °C, add a solution of the 4-mercaptophenyl derivative (1.5 mmol) in DMF.

-

Stir the mixture for 30 minutes.

-

Add a solution of 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.8 mmol) in DMF.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.[5]

N-Alkylation

The reaction of chloromethyl pyrazoles with amines or other nitrogen nucleophiles is a key method for the synthesis of more complex pyrazole derivatives.

Recommended Solvents: DMF, DMSO, Acetonitrile.

Rationale: Similar to O-alkylation, polar aprotic solvents are preferred to enhance the nucleophilicity of the amine. The choice of solvent can also influence the regioselectivity if the pyrazole itself has a free N-H group that could also be alkylated.[6]

C-Alkylation (Cyanation)

The introduction of a cyano group via reaction with a cyanide salt is a valuable transformation, as the resulting nitrile can be further elaborated into a variety of functional groups.

Recommended Solvents: DMSO, DMF.

Rationale: Cyanide is a potent nucleophile, and its reactivity is maximized in polar aprotic solvents that solvate the accompanying cation. DMSO is often the solvent of choice for cyanation reactions.

The Role of Phase-Transfer Catalysis (PTC)

For reactions where the nucleophile is an inorganic salt with poor solubility in common organic solvents, Phase-Transfer Catalysis (PTC) can be a powerful technique.[7] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the chloromethyl pyrazole is dissolved.

Common Phase-Transfer Catalysts:

-

Tetrabutylammonium bromide (TBAB)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Benzyltriethylammonium chloride (TEBAC)

Solvent Systems for PTC: A biphasic system is typically employed, consisting of an aqueous or solid phase containing the nucleophile and an organic phase containing the chloromethyl pyrazole and the catalyst. Non-polar solvents like toluene or dichloromethane can be used for the organic phase. In some cases, solvent-free PTC can also be employed.[8]

Caption: General workflow for Phase-Transfer Catalysis.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no reaction | Poor solubility of reactants. | Try a more polar aprotic solvent (e.g., switch from THF to DMF or DMSO). Increase the reaction temperature. |

| Low nucleophilicity. | Ensure the nucleophile is sufficiently deprotonated. Switch to a more polar aprotic solvent. | |

| Side product formation | Competing elimination reaction (unlikely for primary halides). | Use a less basic nucleophile if possible. Lower the reaction temperature. |

| Solvent participation. | Switch from a protic to an aprotic solvent. | |

| Difficulty in product isolation | High-boiling point solvent (DMF, DMSO). | Perform an aqueous workup to remove the solvent. Consider using a lower-boiling point solvent like acetonitrile or acetone if the reaction proceeds efficiently. |

Conclusion

The selection of an appropriate solvent is paramount for the successful execution of nucleophilic substitution reactions with chloromethyl pyrazoles. For the favored SN2 pathway, polar aprotic solvents such as DMF, DMSO, and acetonitrile are the solvents of choice , as they enhance the reactivity of the nucleophile. The specific solvent should be chosen based on the solubility of the reactants and the desired reaction temperature. For challenging reactions with poorly soluble nucleophiles, phase-transfer catalysis offers a robust alternative. By understanding the mechanistic principles and considering the practical aspects outlined in this guide, researchers can effectively optimize their reaction conditions to achieve high yields and purity in the synthesis of valuable pyrazole derivatives.

References

-

Bentley, T. W. (2007). The SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 72(12), 4483-4490.

-

Brainly.in. (2024). williamson synthesis can be occured by using which solvent.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

-

Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?.

-

Sánchez-Migallón, A., & Fustero, S. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.

-